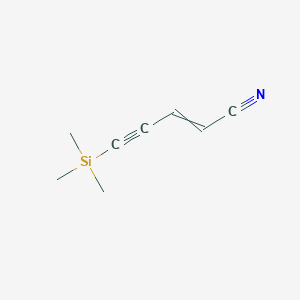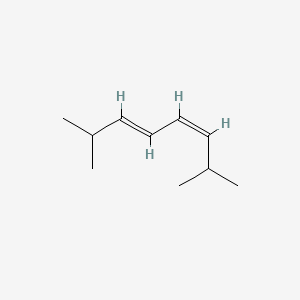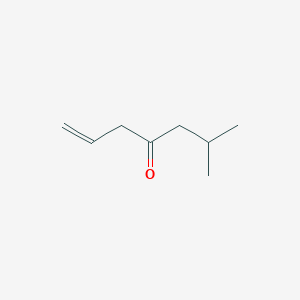![molecular formula C17H17NO2S B14641780 N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide CAS No. 53165-15-4](/img/structure/B14641780.png)
N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetyl group attached to a phenylsulfanyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide typically involves the reaction of acetic anhydride with aniline derivatives. One common method is the reaction of acetic anhydride with 2-[(phenylsulfanyl)methyl]aniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various acyl-substituted derivatives.
Aplicaciones Científicas De Investigación
N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the phenylsulfanyl group plays a crucial role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylacetamide: Similar in structure but lacks the phenylsulfanyl group.
N-(2-(Methylsulfonyl)phenyl)acetamide: Contains a methylsulfonyl group instead of a phenylsulfanyl group.
N-(4-Acetyl-phenyl)-2-phenylsulfanyl-acetamide: Similar structure with an additional acetyl group.
Uniqueness
N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
53165-15-4 |
|---|---|
Fórmula molecular |
C17H17NO2S |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
N-acetyl-N-[2-(phenylsulfanylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H17NO2S/c1-13(19)18(14(2)20)17-11-7-6-8-15(17)12-21-16-9-4-3-5-10-16/h3-11H,12H2,1-2H3 |
Clave InChI |
HCCRDGUWMIINBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC=CC=C1CSC2=CC=CC=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


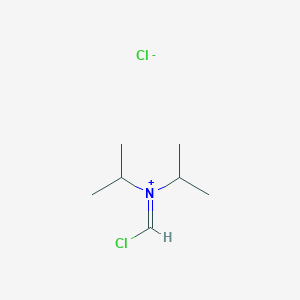

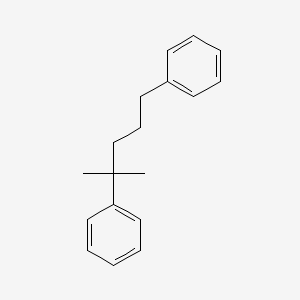


![{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14641735.png)
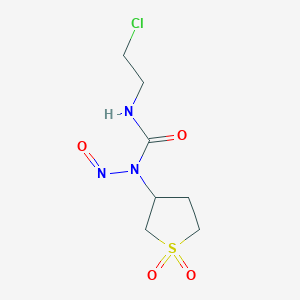

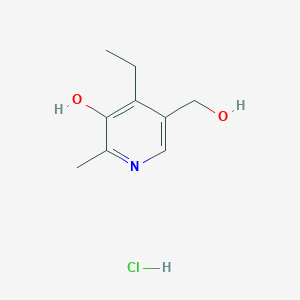
![Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate](/img/structure/B14641760.png)
![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)
